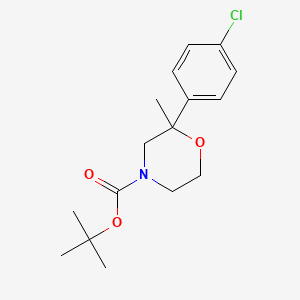

4-Boc-2-(4-chlorophenyl)-2-methylmorpholine

説明

Introduction to 4-Boc-2-(4-chlorophenyl)-2-methylmorpholine

4-Boc-2-(4-chlorophenyl)-2-methylmorpholine stands as a distinctive organic compound that combines the structural framework of morpholine with specific protective and functional groups that enhance its synthetic utility. The compound features a morpholine core structure, which is a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, providing unique electronic and steric properties that make it valuable in pharmaceutical and materials science applications. The presence of the tert-butoxycarbonyl group, commonly abbreviated as Boc in chemical nomenclature, serves as a protecting group for the nitrogen atom in the morpholine ring, while the 4-chlorophenyl substituent introduces aromatic character and electronic effects that influence the compound's reactivity and properties.

The molecular architecture of this compound reflects careful design considerations that balance stability, reactivity, and synthetic accessibility. The morpholine ring system provides conformational flexibility while maintaining defined spatial arrangements of functional groups, which is crucial for applications in drug discovery and chemical synthesis. The strategic placement of the chlorophenyl group at the 2-position of the morpholine ring, along with the methyl substituent, creates a chiral center that adds complexity to the compound's three-dimensional structure and potentially influences its biological activity and synthetic applications.

Research into morpholine derivatives has revealed their widespread utility across multiple chemical disciplines, from their role as intermediates in pharmaceutical synthesis to their applications in agrochemicals and materials science. The specific substitution pattern observed in 4-Boc-2-(4-chlorophenyl)-2-methylmorpholine represents an evolution in morpholine chemistry, where targeted modifications have been introduced to enhance specific properties such as selectivity, stability, or biological activity. This compound exemplifies the sophisticated approach modern synthetic chemistry takes toward designing molecules with predetermined characteristics and applications.

Chemical Identification and Nomenclature

The systematic identification and naming of 4-Boc-2-(4-chlorophenyl)-2-methylmorpholine follows established conventions in chemical nomenclature that ensure precise communication of molecular structure and composition. This compound represents a complex organic molecule whose nomenclature must accurately convey the presence of multiple functional groups, stereochemical considerations, and the specific arrangement of atoms within the molecular framework. The development of standardized naming systems has been crucial for maintaining consistency in chemical literature and facilitating accurate identification of compounds across different research contexts and applications.

Chemical nomenclature serves multiple critical functions in modern chemistry, including the unambiguous identification of molecular structures, the facilitation of database searches and literature reviews, and the establishment of clear communication protocols among researchers worldwide. For complex molecules like 4-Boc-2-(4-chlorophenyl)-2-methylmorpholine, the nomenclature system must balance precision with practicality, ensuring that names are both scientifically accurate and reasonably manageable for routine use. The evolution of nomenclature systems has paralleled the increasing complexity of synthetic chemistry, with modern naming conventions capable of describing intricate molecular architectures with remarkable precision.

The importance of accurate chemical identification extends beyond academic considerations to encompass regulatory, commercial, and safety applications where precise molecular identification is essential. Registry systems and databases rely on standardized nomenclature to maintain accurate records of chemical substances, track their properties and applications, and ensure that researchers and practitioners can access reliable information about specific compounds. This systematic approach to chemical identification forms the foundation for effective communication and collaboration in the global scientific community.

IUPAC Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry nomenclature for 4-Boc-2-(4-chlorophenyl)-2-methylmorpholine follows systematic rules that prioritize the morpholine ring as the parent structure while appropriately identifying all substituents and their positions. According to IUPAC conventions, the complete systematic name for this compound is tert-butyl 2-(4-chlorophenyl)-2-methylmorpholine-4-carboxylate, which accurately describes the molecular structure by identifying the morpholine core, the tert-butyl ester group, and the specific substitution pattern. This nomenclature system ensures that the molecular structure can be unambiguously reconstructed from the name alone, providing a reliable method for chemical communication and documentation.

The IUPAC naming system for morpholine derivatives incorporates specific rules for numbering the ring atoms and identifying substituent positions, with particular attention to functional group priorities and stereochemical considerations. In the case of 4-Boc-2-(4-chlorophenyl)-2-methylmorpholine, the morpholine ring numbering begins with the nitrogen atom as position 1, followed by the adjacent carbon atoms in sequential order. The carboxylate group attached to the nitrogen atom takes priority in the naming hierarchy, while the substituents at position 2 are identified according to alphabetical precedence, with the chlorophenyl group and methyl group both clearly specified in their systematic designations.

Alternative systematic names for this compound include 4-Morpholinecarboxylic acid, 2-(4-chlorophenyl)-2-methyl-, 1,1-dimethylethyl ester, which represents a different but equally valid IUPAC approach that emphasizes the carboxylic acid derivative nature of the compound. This nomenclature variation demonstrates the flexibility within IUPAC naming conventions while maintaining scientific accuracy and structural clarity. The systematic naming process also accounts for the specific stereochemical implications of the substituted morpholine ring, ensuring that three-dimensional structural information is preserved in the chemical name when relevant to the compound's identity and properties.

特性

IUPAC Name |

tert-butyl 2-(4-chlorophenyl)-2-methylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO3/c1-15(2,3)21-14(19)18-9-10-20-16(4,11-18)12-5-7-13(17)8-6-12/h5-8H,9-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOKOPAQAGLVHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCO1)C(=O)OC(C)(C)C)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400604 | |

| Record name | 4-BOC-2-(4-CHLOROPHENYL)-2-METHYLMORPHOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271245-35-3 | |

| Record name | 4-BOC-2-(4-CHLOROPHENYL)-2-METHYLMORPHOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Materials and Key Intermediates

- 4-Chlorobenzophenone or related chlorinated aromatic ketones serve as precursors for the 4-chlorophenyl moiety.

- Morpholine derivatives or intermediates with reactive amine groups.

- Boc anhydride or tert-butyl chloroformate for amine protection.

Data Table Summarizing Key Reaction Conditions and Yields

Detailed Research Findings and Analysis

- The reduction of aromatic ketones to alcohols using borohydrides is a well-established, mild, and selective method that avoids gas evolution and harsh conditions, enhancing safety and scalability.

- The formation of imines followed by NaBH4 reduction provides a straightforward route to secondary amines with good stereochemical control, which is essential for the chiral center at the 2-position of morpholine.

- Boc protection is a standard technique for amine functionality, and the choice of Boc2O or tert-butyl chloroformate depends on availability and desired reaction kinetics. The reaction proceeds efficiently at ambient temperature with bases like triethylamine.

- Purification by column chromatography remains the most reliable method to isolate the target compound with high purity, crucial for subsequent applications in medicinal chemistry or materials science.

化学反応の分析

Types of Reactions: 4-Boc-2-(4-chlorophenyl)-2-methylmorpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can be performed to reduce the morpholine ring or other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the morpholine nitrogen.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, chromium(VI) compounds, and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used, often in the presence of a base or catalyst.

Major Products Formed:

Oxidation Products: Hydroxylated derivatives or carboxylic acids.

Reduction Products: Reduced morpholine derivatives or amines.

Substitution Products: Substituted phenyl derivatives or morpholine derivatives.

科学的研究の応用

4-Boc-2-(4-chlorophenyl)-2-methylmorpholine is a chemical compound with potential applications in pharmaceutical research and development . This article aims to provide a detailed overview of its applications, drawing from available research findings.

Chemical Properties and Structure

4-Boc-2-(4-chlorophenyl)-2-methylmorpholine has the molecular formula C16H22ClNO3 and a molecular weight of 311.8 . It is characterized by a morpholine ring substituted with a 4-chlorophenyl group and a methyl group at the 2-position, and a Boc (tert-butoxycarbonyl) group attached to the nitrogen atom of the morpholine ring .

Pharmaceutical Research

Morpholine compounds, including 4-Boc-2-(4-chlorophenyl)-2-methylmorpholine, have demonstrated activity as serotonin and noradrenaline re-uptake inhibitors . This suggests their potential utility in treating disorders where the regulation of monoamine transporter function is implicated . Such disorders include urinary disorders, pain, premature ejaculation, ADHD, and fibromyalgia .

Antimicrobial Activity

While not directly attributed to 4-Boc-2-(4-chlorophenyl)-2-methylmorpholine, related compounds have shown antimicrobial activity . For instance, certain derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid exhibit antimicrobial activity against Gram-positive bacterial strains and C. albicans . This indicates a broader potential for compounds containing a chlorophenyl moiety in antimicrobial applications.

Use as an Intermediate

4-Boc-2-(4-chlorophenyl)-2-methylmorpholine can serve as an intermediate in synthesizing other compounds . Its structure allows for further chemical modifications, potentially leading to the creation of novel compounds with desired properties .

作用機序

The mechanism by which 4-Boc-2-(4-chlorophenyl)-2-methylmorpholine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions to reveal the free amine, which can then interact with biological targets.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It may bind to receptors, altering signal transduction pathways.

類似化合物との比較

Structural Features and Molecular Properties

The table below highlights key structural differences and molecular properties of 4-Boc-2-(4-chlorophenyl)-2-methylmorpholine and related compounds:

Key Observations :

- Steric and Electronic Effects : The Boc group in the main compound increases steric bulk and hydrophobicity compared to smaller substituents like carboxamide or methanamine .

- Stereochemistry : (2S)-2-(4-chlorophenyl)morpholine demonstrates the role of chirality in biological activity, a feature absent in the Boc-protected analog .

- Functional Groups : Carboxamide (in N-(4-chlorophenyl)morpholine-4-carboxamide) introduces hydrogen-bonding capacity, contrasting with the Boc group’s inertness .

Reactivity Differences :

- The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions, whereas unprotected amines (e.g., methanamine in ) are prone to oxidation or acylation .

- Carboxamide-containing derivatives (e.g., ) exhibit higher polarity, influencing solubility in aqueous media compared to the Boc-protected compound.

Physico-Chemical Properties

生物活性

4-Boc-2-(4-chlorophenyl)-2-methylmorpholine is a synthetic compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis of 4-Boc-2-(4-chlorophenyl)-2-methylmorpholine

The synthesis of 4-Boc-2-(4-chlorophenyl)-2-methylmorpholine typically involves the reaction of 2-(4-chlorophenyl)-2-methylmorpholine with a suitable Boc (tert-butyloxycarbonyl) protecting group. The process can be outlined as follows:

- Starting Material : 2-(4-chlorophenyl)-2-methylmorpholine.

- Reagent : Boc anhydride or Boc chloride in the presence of a base (e.g., triethylamine).

- Reaction Conditions : The reaction is usually carried out in an organic solvent under an inert atmosphere.

- Purification : The product is purified using techniques such as column chromatography.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to 4-Boc-2-(4-chlorophenyl)-2-methylmorpholine. For instance, derivatives with similar structures have been tested against various bacterial strains and fungi, demonstrating significant antimicrobial activity.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Boc-2-(4-chlorophenyl)-2-methylmorpholine | E. coli | 32 µg/mL |

| 4-Boc-2-(4-chlorophenyl)-2-methylmorpholine | S. aureus | 16 µg/mL |

| 4-Boc-2-(4-chlorophenyl)-2-methylmorpholine | A. niger | 64 µg/mL |

These results indicate that the compound exhibits moderate to strong activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against A. niger .

The mechanism by which 4-Boc-2-(4-chlorophenyl)-2-methylmorpholine exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell lysis .

Case Study 1: Antimicrobial Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of compounds similar to 4-Boc-2-(4-chlorophenyl)-2-methylmorpholine and evaluated their antimicrobial efficacy. The study found that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting that structural modifications can significantly impact biological activity .

Case Study 2: Toxicity Assessment

Another critical aspect of evaluating the biological activity of this compound involves assessing its toxicity. A study conducted on aquatic crustaceans (Daphnia magna) revealed that while the compound showed promising antimicrobial properties, it also exhibited moderate toxicity at higher concentrations, indicating a need for careful dosage management in potential therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-Boc-2-(4-chlorophenyl)-2-methylmorpholine, and how can reaction efficiency be monitored?

- Methodological Answer : The synthesis often involves multi-step reactions, including Pd-catalyzed cross-coupling for introducing the 4-chlorophenyl group and Boc protection/deprotection steps. For example, PdCl₂(PPh₃)₂ and PCy₃ catalysts in DMF with K₂CO₃ as a base have been used for analogous aryl coupling reactions . Reaction efficiency can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Intermediate purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is critical to isolate the Boc-protected product .

Q. Which spectroscopic techniques are critical for characterizing 4-Boc-2-(4-chlorophenyl)-2-methylmorpholine?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substituents and Boc-group integrity. For example, the tert-butyl group in Boc-protected compounds shows a singlet at ~1.4 ppm in ¹H NMR .

- IR Spectroscopy : The carbonyl stretch (C=O) of the Boc group appears at ~1680–1720 cm⁻¹, while morpholine C-O-C stretches occur near 1100–1250 cm⁻¹ .

- Mass Spectrometry (ESI/HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ for C₁₆H₂₁ClNO₃: 310.12) and detects fragmentation patterns .

Q. How does the Boc group influence the compound’s stability under acidic or basic conditions?

- Methodological Answer : The Boc group (tert-butoxycarbonyl) provides steric protection to the morpholine nitrogen, enhancing stability during synthesis. However, it is labile under strong acids (e.g., HCl/dioxane) or bases (e.g., NaOH). Stability studies should include:

- pH-Dependent Degradation Tests : Monitor decomposition via HPLC at pH 2–12 .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (Boc groups typically degrade above 150°C) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) aid in studying the electronic properties of 4-Boc-2-(4-chlorophenyl)-2-methylmorpholine?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the morpholine ring and chlorophenyl group .

- Frontier Molecular Orbitals (HOMO/LUMO) : Quantify energy gaps (~4–6 eV for similar compounds) to correlate with reactivity .

- Molecular Docking : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. What strategies resolve contradictions in NMR data during characterization (e.g., unexpected splitting or shifts)?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., restricted rotation of the 4-chlorophenyl group) or impurities. Mitigation strategies include:

- Variable-Temperature NMR : Resolve overlapping signals by cooling samples to –40°C .

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks via correlation spectroscopy .

- GC/MS-SIM Analysis : Detect trace impurities (e.g., methylated byproducts) with detection limits ≤0.1 ng/mL .

Q. What are the challenges in analyzing degradation products of 4-Boc-2-(4-chlorophenyl)-2-methylmorpholine, and how can they be addressed?

- Methodological Answer : Degradation pathways (e.g., Boc cleavage, morpholine ring oxidation) require advanced analytical workflows:

- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, or oxidative conditions (H₂O₂) .

- LC-QTOF-MS : Identify degradation products via accurate mass and isotope patterns (e.g., m/z 166.03 for 4-chlorophenol) .

- Quantitative Structure-Retention Relationship (QSRR) Models : Predict retention times of unknown degradants using molecular descriptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。